molecular formula C14H27N3O2 B11848498 Tert-butyl 4-(3-(aminomethyl)azetidin-1-YL)piperidine-1-carboxylate CAS No. 883547-17-9

Tert-butyl 4-(3-(aminomethyl)azetidin-1-YL)piperidine-1-carboxylate

Cat. No.: B11848498
CAS No.: 883547-17-9
M. Wt: 269.38 g/mol
InChI Key: GXTAKFVADADNOA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an azetidine ring and an aminomethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the reaction of a suitable precursor with an azetidine-forming reagent.

    Attachment of the Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving suitable starting materials.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can be employed to modify the azetidine ring or the piperidine ring, potentially leading to the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction can produce saturated derivatives of the original compound.

Scientific Research Applications

Tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is employed in the study of enzyme mechanisms and receptor-ligand interactions.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The azetidine and piperidine rings provide structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate is unique due to the presence of the aminomethyl group attached to the azetidine ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other piperidine derivatives and enhances its potential for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

883547-17-9

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 4-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-6-4-12(5-7-16)17-9-11(8-15)10-17/h11-12H,4-10,15H2,1-3H3

InChI Key

GXTAKFVADADNOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)CN

Origin of Product

United States

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